1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Description
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound featuring a thiazole core linked to a 4,5-diiodoimidazole moiety and an acetyl group.
Properties
Molecular Formula |
C8H5I2N3OS |
|---|---|
Molecular Weight |
445.02 g/mol |
IUPAC Name |
1-[4-(4,5-diiodoimidazol-1-yl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C8H5I2N3OS/c1-4(14)8-12-5(2-15-8)13-3-11-6(9)7(13)10/h2-3H,1H3 |
InChI Key |
HCWJIMFTLFFGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)N2C=NC(=C2I)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the thiazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the iodine atoms or reduce other functional groups.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The iodine atoms in the imidazole ring can form halogen bonds with other molecules, influencing their reactivity and stability . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Comparative Analysis of Key Compounds
Key Comparisons:
This enhances interactions with biological targets, such as enzymes or DNA, but may reduce aqueous solubility due to increased hydrophobicity . In contrast, the dichloro analog (C₁₁H₈Cl₂N₂O) exhibits lower molecular weight and higher solubility in polar solvents, making it more suitable for pharmaceutical formulations .
Structural Hybridization :
- The acetyl-thiazole-imidazole scaffold is distinct from triazole derivatives (e.g., compound C1 in Table 1), which show broader antimicrobial activity due to their triazole ring’s ability to chelate metal ions or disrupt microbial membranes .
- Hydrazone derivatives (e.g., C₁₈H₁₉ClN₄) leverage the –NH– group for hydrogen bonding, enhancing antifungal activity against Candida spp. and Aspergillus spp. .
Synthetic Accessibility: The target compound’s synthesis likely requires iodination steps, which are more complex and costly compared to chlorination or alkylation used in analogs like 2-acetyl-4-methylthiazole . Triazole derivatives (e.g., C1) are synthesized via one-pot condensation of aldehydes, benzil, and diamino-triazoles, a method adaptable to diverse substituents but requiring CAN catalysis .
Physicochemical Properties :
- Solubility : The diiodo-substituted compound is expected to have lower water solubility than its dichloro or methylthiazole analogs due to iodine’s hydrophobicity. This aligns with trends observed in aryl alkyl ketones, where halogen size inversely correlates with aqueous solubility .
- Thermal Stability : Iodine’s heavy-atom effect may improve thermal stability compared to lighter halogens, as seen in related imidazole derivatives .
Biological Activity :
- While direct bioactivity data for the target compound are unavailable, structurally related imidazole-thiazole hybrids (e.g., compounds 4a-j in ) exhibit antitumor and antimicrobial properties. The diiodo substitution could enhance cytotoxicity via DNA intercalation or topoisomerase inhibition .
- Triazole-imidazole hybrids (e.g., C1) demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s activity could be modulated by optimizing halogen substitution .
Research Findings and Implications
- Crystallography Challenges : Heavy iodine atoms complicate single-crystal X-ray diffraction analysis, necessitating advanced software like SHELXL or WinGX for structure refinement .
- Drug Design : The compound’s halogen-rich structure makes it a candidate for radiopharmaceuticals or contrast agents, leveraging iodine’s radiopacity .
Biological Activity
1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a novel compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique combination of imidazole and thiazole moieties, which are known for their diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anticancer, and antiparasitic properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. A study by Jain et al. demonstrated that derivatives of imidazole showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of halogen substitutions, like the diiodo group in this compound, may enhance its efficacy by increasing lipophilicity and altering membrane permeability.
Anticancer Potential
Thiazole derivatives have been reported to possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, thiazole derivatives targeting the Pin1 protein have shown promise in reducing tumor growth . The structural features of this compound suggest it may similarly interact with key proteins or enzymes involved in cancer pathways.
Antiparasitic Activity
The hybridization of imidazole and thiazole structures has been linked to antiparasitic effects. Compounds derived from these scaffolds have demonstrated activity against Leishmania species, suggesting potential for developing new antileishmanial agents . The mechanism may involve disruption of parasite metabolism or interference with cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study, various imidazole derivatives were synthesized and tested against common bacterial strains. The results indicated that the introduction of halogen groups significantly enhanced antimicrobial activity compared to non-halogenated counterparts.
Case Study 2: Anticancer Mechanisms
A series of thiazole derivatives were evaluated for their effects on cancer cell lines. The study found that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against specific cancer types, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
